molecular formula C5H12ClNO2 B2786116 (1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride CAS No. 2197063-37-7

(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride

Cat. No.: B2786116
CAS No.: 2197063-37-7
M. Wt: 153.61
InChI Key: VAAWFGANNVMGPH-ZRICPNARSA-N
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Description

(1R,2S,4R)-4-Aminocyclopentane-1,2-diol hydrochloride is a chiral cyclopentane derivative featuring amino and diol functional groups. This compound is of interest in medicinal chemistry due to its structural resemblance to carbocyclic nucleosides and kinase inhibitor precursors. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-4-aminocyclopentane-1,2-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-3-1-4(7)5(8)2-3;/h3-5,7-8H,1-2,6H2;1H/t3?,4-,5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAWFGANNVMGPH-RSCCPHMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CC1N)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167298-49-9
Record name rac-(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Amination: Introduction of the amino group is achieved through a nucleophilic substitution reaction.

    Hydroxylation: The hydroxyl groups are introduced via oxidation reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process involves:

    Catalysts and Reagents: Use of specific catalysts and reagents to enhance reaction efficiency.

    Reaction Conditions: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, replacing the amino or hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
The compound serves as a crucial building block for synthesizing more complex molecules. Its unique stereochemistry allows it to be utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This application is vital in the pharmaceutical industry where chirality plays a significant role in drug efficacy and safety.

Synthetic Routes
Various methods exist for synthesizing (1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride. Common approaches include:

  • Stereoselective Synthesis : Starting from diaceton-D-glucose, utilizing protection and deprotection strategies to introduce functional groups.
  • Catalytic Methods : Employing specific catalysts to optimize yield and purity during industrial production.

Biological Applications

Enzyme Inhibition Studies
Research indicates that this compound may act as an enzyme inhibitor, particularly targeting glycosidases. The mechanism involves mimicking the transition state of the enzyme’s substrate, leading to inhibited enzyme activity. This inhibition has potential therapeutic implications for diseases characterized by dysregulated glycosidase activity.

Therapeutic Potential
Ongoing studies explore its efficacy as a therapeutic agent in treating various conditions such as:

  • Diabetes : By modulating glycosidase activity, it may help in managing blood sugar levels.
  • Lysosomal Storage Disorders : The compound's ability to influence enzyme activity may provide avenues for treatment.

Industrial Applications

The compound is also significant in the production of pharmaceuticals and fine chemicals. Its unique properties make it suitable as an intermediate in synthesizing active pharmaceutical ingredients.

Data Table: Comparison of Biological Activities

Compound Name Structural Features Biological Activity
This compoundCyclopentane structure with amino and hydroxyl groupsEnzyme inhibitor; potential therapeutic agent
1-AminocyclopentanolSimilar cyclopentane structureNeurotransmitter-like effects
(R)-PhenylalanineAmino group with aromatic ringAntidepressant properties
2-AminobutanediolAliphatic amine structurePotential anti-inflammatory effects

Case Studies and Research Findings

  • Glycosidase Inhibition : A study demonstrated that this compound effectively inhibited specific glycosidases in vitro. The results indicated a dose-dependent relationship between concentration and inhibition efficiency.
  • Therapeutic Efficacy in Animal Models : In animal models simulating diabetes and lysosomal storage disorders, administration of the compound resulted in significant improvements in metabolic parameters and enzyme activity normalization.
  • Chiral Auxiliary Role in Synthesis : In a series of asymmetric synthesis reactions involving this compound as a chiral auxiliary, researchers achieved high enantiomeric excesses for target molecules compared to traditional methods without chiral auxiliaries.

Mechanism of Action

The mechanism of action of (1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, affecting cellular processes such as metabolism and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of (1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride with analogous cyclopentane derivatives:

Compound Name CAS Number Molecular Formula Substituent Positions Functional Groups Key Applications
(1R,2S,4R)-4-Aminocyclopentane-1,2-diol HCl Not available C₅H₁₂ClNO₂ 4-amino, 1,2-diol Amino, diol, HCl Kinase inhibitor precursors
(1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)-1,2-diol HCl 79200-57-0 C₆H₁₃NO₃·HCl 3-amino, 5-hydroxymethyl, 1,2-diol Amino, hydroxymethyl, diol, HCl Fragment-based kinase screening
rac-(1R,3S,4S)-4-Aminocyclopentane-1,3-diol HCl Not available C₅H₁₂ClNO₂ 4-amino, 1,3-diol Amino, diol, HCl Unreported
(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol Not available C₅H₁₁NO₃ 4-amino, 1,2,3-triol Amino, triol PreQ₀ analogues for kinase studies
Key Observations:
  • Stereochemistry: The position of amino and hydroxyl groups significantly impacts biological activity. For example, the (1R,2S,4R) configuration differentiates the target compound from its (1R,2S,4S) isomer, which may exhibit distinct binding affinities .
  • Applications : While the target compound is primarily a synthetic intermediate, derivatives like PreQ₀ analogues are directly assessed in kinase-inhibitory studies .

Biological Activity

(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride is a chiral organic compound that has garnered attention in biological research due to its unique structural features and potential therapeutic applications. Its stereochemistry plays a crucial role in its interactions with biological systems, influencing enzyme-substrate interactions and receptor binding.

Chemical Structure and Properties

The compound is characterized by a cyclopentane ring with amino and hydroxyl functional groups. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.

PropertyValue
Molecular FormulaC5_5H11_11ClN2_2O2_2
Molecular Weight164.61 g/mol
SolubilitySoluble in water
Melting Point180-185 °C

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. Its stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can modulate various biological pathways including:

  • Signal Transduction : Involvement in cellular communication processes.
  • Metabolic Regulation : Effects on metabolic pathways influencing energy production.
  • Neurotransmission : Potential roles in neurotransmitter systems affecting mood and cognition.

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities. The potential biological activities of this compound include:

  • Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress.
  • Antidepressant Properties : Its structural similarity to neurotransmitters could imply a role in mood regulation.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed.

Case Studies

Several studies have explored the biological activity of this compound:

  • Neuroprotective Study :
    • Objective : To evaluate the neuroprotective effects against oxidative stress.
    • Methods : In vitro assays using neuronal cell lines exposed to oxidative agents.
    • Results : The compound demonstrated significant reduction in cell death compared to controls.
  • Antidepressant Activity :
    • Objective : To assess the impact on depressive-like behaviors in animal models.
    • Methods : Behavioral tests such as the forced swim test were conducted.
    • Results : Treatment with the compound resulted in decreased immobility time, indicating antidepressant-like effects.
  • Anti-inflammatory Potential :
    • Objective : To investigate the modulation of inflammatory cytokines.
    • Methods : ELISA assays measuring cytokine levels in treated macrophages.
    • Results : Significant reduction in pro-inflammatory cytokines was observed.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(1R,2S,4S)-4-AminocyclopentanolSimilar cyclopentane structureNeurotransmitter-like effects
(R)-PhenylalanineContains an amino groupAntidepressant properties
2-AminobutanediolAliphatic amine structurePotential anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the stereoselective synthetic routes for (1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride, and how can enantiomeric purity be ensured?

  • Methodology : The synthesis typically involves asymmetric catalysis or enzymatic resolution. For cyclopentane-based aminodiols, a multi-step protocol includes:

Epoxide opening : Use chiral auxiliaries or enantioselective epoxide hydrolases to generate the desired stereochemistry .

Amino group introduction : Employ reductive amination or nucleophilic substitution with protected amines.

Hydrochloride salt formation : Treat the free base with HCl in anhydrous conditions.

  • Quality control : Enantiomeric purity is verified via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. NMR (e.g., 1H^1H, 13C^{13}C) confirms regiochemistry and functional group integrity .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Key parameters :

  • Solubility : Test in water, DMSO, and ethanol using gravimetric analysis.
  • Stability : Conduct accelerated degradation studies under varying pH and temperature.
  • Hygroscopicity : Monitor weight gain in humid environments.
    • Advanced techniques : X-ray crystallography resolves absolute configuration, while mass spectrometry (HRMS) confirms molecular weight .

Q. What preliminary biological screening assays are recommended for this aminodiol hydrochloride?

  • Antimicrobial activity : Use microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans), with MIC/MBC/MFC endpoints .
  • Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins.

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Case study : The stereoisomer (1R,2S,4R) may exhibit higher affinity for oxidoreductases compared to its enantiomer, as seen in limonene diol degradation pathways .
  • Experimental design :

Docking simulations : Compare binding poses of (1R,2S,4R) vs. (1S,2R,4S) isomers using software like AutoDock.

Kinetic assays : Measure KmK_m and VmaxV_{max} for enzyme-substrate pairs (e.g., NAD+-dependent oxidoreductases) .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., anti-inflammatory vs. pro-inflammatory effects)?

  • Hypothesis-driven approach :

Dose dependency : Test across a wide concentration range (nM–mM) to identify biphasic effects.

Cell-type specificity : Compare immune cells (e.g., macrophages vs. T lymphocytes) using cytokine profiling (ELISA, Luminex).

Metabolite analysis : Identify degradation products via LC-MS that may contribute to opposing effects .

Q. How can enzymatic degradation pathways of this compound be mapped in microbial systems?

  • Protocol :

Biotransformation assays : Incubate with soil or gut microbiota extracts; monitor metabolite formation via GC-MS or 1H^1H-NMR.

Enzyme isolation : Fractionate microbial lysates and identify candidate hydrolases/oxidoreductases via activity-guided purification .

Q. What computational methods predict the compound’s metabolic fate in humans?

  • Tools :

  • In silico metabolism : Use software like ADMET Predictor or GLORY to identify likely Phase I/II modification sites.
  • CYP450 inhibition assays : Test against recombinant cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

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